molecular formula C7H14F2N2 B1421943 [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine CAS No. 1179299-77-4

[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine

Cat. No.: B1421943
CAS No.: 1179299-77-4
M. Wt: 164.2 g/mol
InChI Key: PVHIMJVJXKEYIA-UHFFFAOYSA-N
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Description

[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine: is a chemical compound with the molecular formula C7H14F2N2 It is characterized by the presence of a pyrrolidine ring substituted with a difluoroethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine typically involves the reaction of pyrrolidine with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. The compound is typically purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylpyrrolidine oxides, while reduction may produce difluoroethylpyrrolidine derivatives with additional hydrogen atoms.

Scientific Research Applications

Chemistry: In chemistry, [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe or ligand to study the interactions between molecules and biological targets. Its ability to interact with specific proteins or enzymes makes it valuable in understanding biological pathways and mechanisms.

Medicine: In the field of medicine, this compound may be investigated for its potential therapeutic properties. Researchers explore its effects on various biological systems to identify potential drug candidates or therapeutic agents.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various industrial processes and formulations.

Mechanism of Action

The mechanism of action of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets, altering their activity or function. This interaction can lead to changes in cellular processes, signaling pathways, or metabolic activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    [1-(2,2-Difluoroethyl)pyrrolidine-2-carboxylic acid]: Similar in structure but with a carboxylic acid group instead of a methanamine group.

    [1-(2,2-Difluoroethyl)pyrrolidine-2-thiol]: Contains a thiol group instead of a methanamine group.

    [1-(2,2-Difluoroethyl)pyrrolidine-2-ol]: Features a hydroxyl group in place of the methanamine group.

Uniqueness: The uniqueness of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine lies in its specific combination of a difluoroethyl group and a methanamine group attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine is a compound that has garnered attention in biological research due to its potential applications as a probe or ligand for studying molecular interactions and biological pathways. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a difluoroethyl group and a methanamine moiety. This unique structure enhances its lipophilicity and potential for interacting with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes, thereby modulating their activity. The difluoroethyl group may facilitate membrane permeability, allowing the compound to enter cells and interact with intracellular targets. The methanamine component is believed to engage with various receptors or enzymes, influencing cellular signaling pathways and metabolic processes.

Biological Activity Overview

The compound has shown promise in several biological contexts:

  • Protein Interaction Studies : It serves as a valuable tool for probing interactions between proteins and other biomolecules. This can help elucidate mechanisms underlying various biological processes.
  • Therapeutic Potential : Researchers are investigating its effects on different biological systems to identify potential therapeutic applications, particularly in drug development .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by disrupting cellular functions or inducing apoptosis in cancer cells .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Protein InteractionDemonstrated ability to bind specific proteins, altering their function.
Anticancer PotentialIndicated potential for inducing apoptosis in cancer cell lines.
Membrane PermeabilityEnhanced permeability due to difluoroethyl substitution was noted.

Detailed Findings

  • Protein Binding : In vitro assays have shown that this compound can selectively bind to certain protein targets, which may lead to alterations in their enzymatic activities or signaling capabilities. This property makes it a candidate for further exploration in drug design.
  • Anticancer Mechanisms : Research into similar compounds indicates that they may inhibit key pathways involved in cancer cell proliferation. For instance, structural analogs have been reported to disrupt DNA replication or repair processes, leading to increased cell death in tumor cells .
  • Selectivity and Efficacy : The selectivity of this compound for its targets is crucial for minimizing off-target effects, which is a common challenge in drug development. Studies suggest that modifications to the pyrrolidine ring can enhance selectivity while maintaining efficacy against targeted pathways .

Properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c8-7(9)5-11-3-1-2-6(11)4-10/h6-7H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHIMJVJXKEYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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